molecular formula C9H12N2O3 B1521866 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate CAS No. 912330-17-7

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

Cat. No. B1521866
M. Wt: 196.2 g/mol
InChI Key: MGCMWQNFPSHNIO-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It is related to Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), an experimental sleep aid drug .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of triethylamine in tetrahydrofuran at 20°C for 1 hour . Another method involves a multi-step reaction with triethylamine in dimethyl sulfoxide at 100°C for 14 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3.ClH/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8;/h10H,2-5H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, one reaction involves dehydrogenation halogenation . Another reaction involves a multi-step process with triethylamine in dimethyl sulfoxide at 100°C for 14 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.67 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Facilitation of Novel Pyrazolo[3,4-b]pyridine Synthesis

A novel and efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed. This method involves condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Production of Novel Heterocyclic Compounds

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a variety of heterocyclic compounds, including 1,6-diazanaphthalene, isoxazolo[3,4-b]pyridine, and pyrano[2,3-d]pyridine derivatives. This transformation occurs through treatment with various nucleophilic reagents, demonstrating versatility in the production of novel compounds (Harb et al., 1989).

First Synthesis of Isoxazolo[3,4-c]pyridine-7-ones

A key intermediate, ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate, identified in the lead-oriented synthesis of new heterocycles, facilitates the synthesis of new isoxazolo[3,4-c]pyridine scaffolds. This process involves catalytic hydrogenation followed by selective ring closure, yielding novel ring systems with lead-like properties (Csimbók et al., 2016).

Development of Strong Fluorescent Compounds

A cascade reaction involving ethyl pyrazole-5-carboxylate and α, β-unsaturated ester leads to the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This finding is significant for applications requiring fluorescent compounds (Yan et al., 2018).

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMWQNFPSHNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659440
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

CAS RN

912330-17-7
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (6.67 ml, 89.9 mmol) was added at 0° C. to a solution of 5-tert-butyl 3-ethyl 7a-(pyrrolidin-1-yl)-3a,4,7,7a-tetrahydroisoxazolo[4,5-c]pyridine-3,5(6H)-dicarboxylate (5.5 g, 14.98 mmol) in DCM (100 ml), and the mixture was stirred for 16 hours under reflux. Cooling to 0° C. was then carried out and NaHCO3 solution was added. The phases were separated and the aqueous phase was extracted with dichloromethane. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuo. Purification of the crude product was carried out by column chromatography (silica gel, 16% methanol in ethyl acetate). Yield: 62% [Alternatively, ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate A-06 can be synthesised as described in WO2006105945.]
Quantity
6.67 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

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